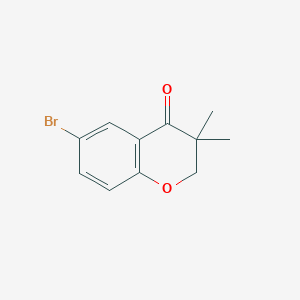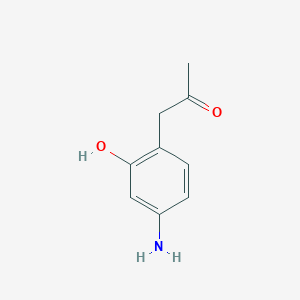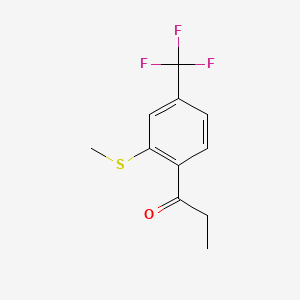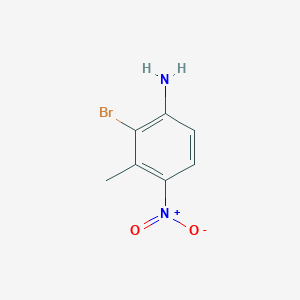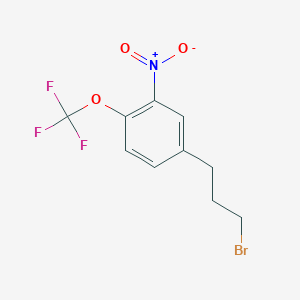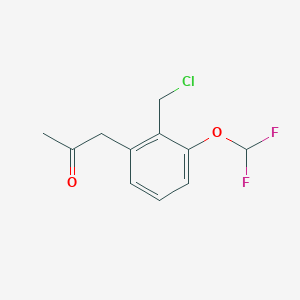
1-Fluoro-3,4-diamino-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-3,4-diamino-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H6F4N2O. This compound is characterized by the presence of fluorine, amino, and trifluoromethoxy groups attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-Fluoro-3,4-diamino-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and purity.
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods ensure the consistent production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
1-Fluoro-3,4-diamino-5-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The presence of fluorine and amino groups makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include halogens and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of substituted benzene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Fluoro-3,4-diamino-5-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorine atoms provide a useful tool for fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its structural features make it a candidate for the development of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-3,4-diamino-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound’s fluorine atoms can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity to proteins and enzymes. The amino groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
1-Fluoro-3,4-diamino-5-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:
1-Fluoro-3-(trifluoromethoxy)benzene: This compound lacks the amino groups present in this compound, resulting in different reactivity and applications.
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene: The presence of a nitro group instead of amino groups alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its combination of fluorine, amino, and trifluoromethoxy groups, which provide a distinct set of chemical and physical properties that are valuable for various applications.
Propiedades
Fórmula molecular |
C7H6F4N2O |
|---|---|
Peso molecular |
210.13 g/mol |
Nombre IUPAC |
5-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6F4N2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H,12-13H2 |
Clave InChI |
KXWFESLOGHXFJE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)N)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



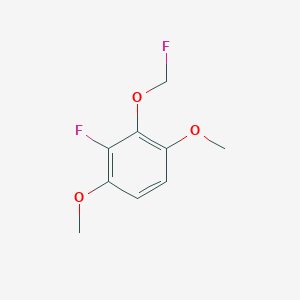
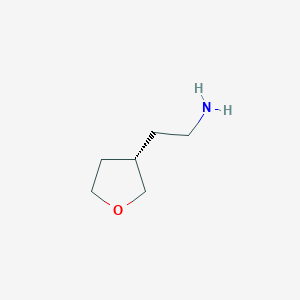

![Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14049922.png)
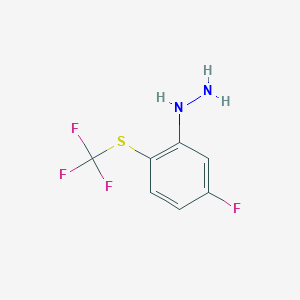
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)
